molecular formula C10H14ClNO2S B4422312 N-(3-chlorophenyl)butane-1-sulfonamide

N-(3-chlorophenyl)butane-1-sulfonamide

Cat. No.: B4422312
M. Wt: 247.74 g/mol
InChI Key: VBSUCKPYJMWUJD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)butane-1-sulfonamide is an organic compound with the molecular formula C10H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+butylamineThis compound+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzenesulfonyl chloride+butylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-(3-aminophenyl)butane-1-sulfonamide or N-(3-thiolphenyl)butane-1-sulfonamide.

    Oxidation Reactions: Products include 3-chlorobenzenesulfonic acid.

    Reduction Reactions: Products include N-(3-chlorophenyl)butane-1-amine.

Scientific Research Applications

N-(3-chlorophenyl)butane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)butane-1-sulfonamide
  • N-(3-thiolphenyl)butane-1-sulfonamide
  • 3-chlorobenzenesulfonic acid

Uniqueness

N-(3-chlorophenyl)butane-1-sulfonamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties, such as increased reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

N-(3-chlorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-7-15(13,14)12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSUCKPYJMWUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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